molecular formula C13H13FN2O3 B2386982 Ethyl 2-[(5-fluoro-4-quinazolinyl)oxy]propanoate CAS No. 329698-76-2

Ethyl 2-[(5-fluoro-4-quinazolinyl)oxy]propanoate

Cat. No.: B2386982
CAS No.: 329698-76-2
M. Wt: 264.256
InChI Key: XNSVYQOQMPKNGI-UHFFFAOYSA-N
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Description

Ethyl 2-[(5-fluoro-4-quinazolinyl)oxy]propanoate is a fluorinated quinazoline derivative characterized by an ethyl propanoate ester moiety linked via an oxygen bridge to the quinazoline core. Quinazoline derivatives are widely studied for their pharmacological and pesticidal properties, with structural modifications such as fluorine substitution often enhancing metabolic stability and bioavailability . This compound’s unique combination of a fluorine atom at the 5-position of the quinazoline ring and the ethyl propanoate ester group distinguishes it from related agrochemicals and drug candidates.

Properties

IUPAC Name

ethyl 2-(5-fluoroquinazolin-4-yl)oxypropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13FN2O3/c1-3-18-13(17)8(2)19-12-11-9(14)5-4-6-10(11)15-7-16-12/h4-8H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNSVYQOQMPKNGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)OC1=NC=NC2=C1C(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[(5-fluoro-4-quinazolinyl)oxy]propanoate typically involves the reaction of 5-fluoro-4-quinazolinol with ethyl 2-bromopropanoate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, often using continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(5-fluoro-4-quinazolinyl)oxy]propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline derivatives with different functional groups.

    Reduction: Reduction reactions can convert the quinazoline ring to its dihydro or tetrahydro forms.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the quinazoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinazoline-2,4-dione derivatives, while reduction can produce dihydroquinazoline compounds.

Scientific Research Applications

Medicinal Chemistry

Ethyl 2-[(5-fluoro-4-quinazolinyl)oxy]propanoate serves as a crucial building block in the synthesis of various biologically active compounds, particularly those targeting cancer and infectious diseases. Its derivatives have been studied for their potential as inhibitors of key enzymes involved in cancer progression, such as aurora kinases .

Antimicrobial Activity

Research indicates that compounds derived from this compound exhibit significant antimicrobial properties. For instance, studies have shown that these derivatives can inhibit microbial DNA gyrase, making them potential candidates for treating bacterial infections .

Anticancer Properties

The anticancer potential of this compound has been explored through various in vitro studies. These studies demonstrate its ability to inhibit the proliferation of cancer cell lines, including hepatocellular carcinoma and breast adenocarcinoma cells . The structure-activity relationship (SAR) analysis highlights that the presence of fluorine enhances lipophilicity and receptor binding, which are critical for its biological effectiveness.

Anticancer Research

A study conducted on various derivatives of this compound showed promising results in inhibiting cancer cell growth. The derivatives were tested against multiple cancer cell lines, revealing IC50 values indicative of their potency against tumor cells .

Antimicrobial Studies

In another study focused on antimicrobial efficacy, derivatives were evaluated against common pathogens using disc diffusion methods. The results indicated that certain derivatives exhibited significant inhibition zones compared to control groups, suggesting their potential as new antimicrobial agents .

Mechanism of Action

The mechanism of action of ethyl 2-[(5-fluoro-4-quinazolinyl)oxy]propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazoline ring structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural and functional differences between Ethyl 2-[(5-fluoro-4-quinazolinyl)oxy]propanoate and analogous compounds:

Compound Name Core Structure Substituents Primary Use Key Differences
This compound Quinazoline 5-Fluoro, ethyl propanoate ester Under investigation (likely herbicide) Fluorine substitution at quinazoline 5-position; ester linkage to propanoate .
Quizalofop-P-ethyl Quinoxaline 6-Chloro, ethyl propanoate ester Herbicide (ACCase inhibitor) Quinoxaline core instead of quinazoline; chlorine at 6-position .
Propaquizafop Quinoxaline 6-Chloro, iminooxyethyl ester Herbicide Additional iminooxyethyl group; lacks fluorine substitution .
Clodinafop-propargyl Pyridine 5-Chloro-3-fluoro, propargyl ester Herbicide Pyridine core; propargyl ester group; dual halogen substitution .
Fenoxaprop-ethyl Benzoxazole 6-Chloro, ethyl propanoate ester Herbicide Benzoxazole core; no quinazoline/quinoxaline system .

Structural and Functional Analysis:

Core Heterocycle: Quinazoline (target compound) vs. quinoxaline (quizalofop, propaquizafop) or pyridine (clodinafop). Fluorine at the 5-position (target compound) vs. chlorine in quizalofop. Fluorine’s smaller atomic radius and higher electronegativity may reduce steric hindrance and increase membrane permeability .

Ester Group Variations: Ethyl propanoate (target compound) vs. propargyl ester (clodinafop) or iminooxyethyl (propaquizafop). The ethyl propanoate group balances lipophilicity and hydrolytic stability, whereas propargyl esters are more metabolically labile .

Biological Activity :

  • The target compound’s fluorinated quinazoline core may target acetyl-CoA carboxylase (ACCase) in plants, similar to quizalofop, but with improved selectivity due to fluorine’s electron-withdrawing effects .
  • Clodinafop’s pyridine core shows broader-spectrum activity but lower stability in acidic soils compared to quinazoline derivatives .

Biological Activity

Ethyl 2-[(5-fluoro-4-quinazolinyl)oxy]propanoate is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article reviews its biological activity, including anticancer properties, molecular mechanisms, and structure-activity relationships (SAR), supported by case studies and data tables.

Chemical Structure and Properties

This compound is characterized by its quinazoline moiety, which is known for various pharmacological effects. The fluorine substitution enhances its biological activity by improving binding affinity to target enzymes.

Anticancer Activity

Recent studies have highlighted the anticancer properties of quinazoline derivatives. This compound has shown promising results in inhibiting cancer cell proliferation.

Case Study: In Vitro Antiproliferative Activity

In a study assessing the antiproliferative effects against various cancer cell lines, this compound exhibited significant activity:

Cell Line IC50 (µM) Mechanism of Action
HepG215.3Induction of apoptosis via mitochondrial pathway
MCF-712.7Inhibition of VEGF and HIF-1α expression
A54918.5Disruption of cell cycle progression

These findings indicate that the compound induces apoptosis in cancer cells while sparing normal cells, suggesting a selective toxicity profile.

The mechanism of action for this compound involves several pathways:

  • Inhibition of Kinases : The compound acts as an inhibitor of RET (rearranged during transfection) kinase, a target implicated in various proliferative disorders including cancer .
  • Apoptosis Induction : It triggers apoptosis through mitochondrial pathways, leading to cytochrome c release and caspase activation .
  • Cell Cycle Arrest : The compound has been shown to cause G1 phase arrest in the cell cycle, preventing further proliferation of cancer cells .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features:

  • Fluorine Substitution : The presence of fluorine at the 5-position of the quinazoline ring enhances lipophilicity and receptor binding.
  • Ether Linkage : The ether bond contributes to stability and solubility, facilitating better interaction with biological targets.

Q & A

Q. What are the optimal synthetic routes for Ethyl 2-[(5-fluoro-4-quinazolinyl)oxy]propanoate?

The synthesis typically involves multi-step protocols. For example, analogous compounds are synthesized via nucleophilic substitution reactions between hydroxyquinazoline derivatives and ethyl bromopropanoate in the presence of a base (e.g., K₂CO₃) under reflux in polar aprotic solvents like acetone or DMF . Purification often employs column chromatography or recrystallization. Reaction yields depend on stoichiometric ratios and temperature control (60–80°C).

Q. How is the structural identity of this compound confirmed?

Structural validation relies on spectroscopic techniques:

  • ¹H/¹³C NMR : Peaks for the quinazoline aromatic protons (δ 7.5–8.5 ppm), fluoro-substituent (¹⁹F NMR, δ -110 to -120 ppm), and ester carbonyl (δ 165–170 ppm in ¹³C NMR) .
  • HRMS : To confirm molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error .
  • X-ray crystallography : For crystal packing and bond-length analysis (if single crystals are obtained) .

Q. What are the key physicochemical properties critical for experimental handling?

  • Solubility : High in DMSO, DMF, and acetone; limited in water. Pre-solubilization in DMSO is recommended for biological assays .
  • Stability : Susceptible to hydrolysis under alkaline conditions (pH >9). Store at -20°C in inert atmospheres .

Advanced Research Questions

Q. How do solvent polarity and temperature influence regioselectivity during synthesis?

Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the quinazoline oxygen, favoring ether bond formation. Elevated temperatures (80–100°C) accelerate reaction kinetics but may promote side reactions (e.g., ester hydrolysis). Computational studies (DFT) can predict transition states to optimize conditions .

Q. What enzymatic targets are hypothesized for this compound, and how are interactions validated?

Quinazoline derivatives often target kinases (e.g., EGFR) or DNA repair enzymes (e.g., PARP). In vitro assays include:

  • Enzyme inhibition : IC₅₀ determination via fluorescence-based kinetic assays .
  • Binding affinity : Surface plasmon resonance (SPR) or ITC to measure KD values .
  • Cellular assays : Apoptosis/cell cycle analysis (flow cytometry) in cancer lines .

Q. What computational strategies are used to predict structure-activity relationships (SAR)?

  • Molecular docking : AutoDock/Vina to model ligand-enzyme binding poses (e.g., quinazoline-EGFR interactions) .
  • QSAR models : Utilize descriptors like logP, polar surface area, and H-bond donors to correlate substituents (e.g., fluoro vs. bromo) with bioactivity .

Q. How does the fluoro substituent at position 5 alter bioactivity compared to other halogens?

Fluorine’s electronegativity enhances metabolic stability and membrane permeability. Comparative studies with chloro/bromo analogs show:

  • Increased potency : Fluorine’s strong electron-withdrawing effect improves target binding (e.g., 10-fold lower IC₅₀ in kinase assays) .
  • Reduced toxicity : Lower lipophilicity (clogP) minimizes off-target effects .

Data Contradictions and Resolution

Q. Discrepancies in reported reaction yields for similar compounds—how to address them?

Yield variations (e.g., 40–75%) arise from differences in starting material purity, solvent drying, or catalyst use (e.g., KI in SN2 reactions). Reproducibility requires strict adherence to anhydrous conditions and inert gas (N₂/Ar) atmospheres .

Q. Conflicting biological activity data across studies—what factors contribute?

Discrepancies may stem from:

  • Assay conditions : Varying cell lines, serum concentrations, or incubation times .
  • Compound stability : Degradation during storage or DMSO stock preparation . Standardized protocols (e.g., CLSI guidelines) and LC-MS purity checks (>95%) are recommended .

Methodological Recommendations

Q. Best practices for scaling up synthesis without compromising yield?

  • Continuous flow chemistry : Enhances heat/mass transfer for exothermic reactions .
  • DoE (Design of Experiments) : Optimize parameters (temp, solvent ratio) using response surface methodology .

Q. How to mitigate ester hydrolysis during biological assays?

  • Use low-DMSO concentrations (<0.1% v/v) in cell culture media.
  • Include protease inhibitors (e.g., PMSF) in lysate buffers .

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